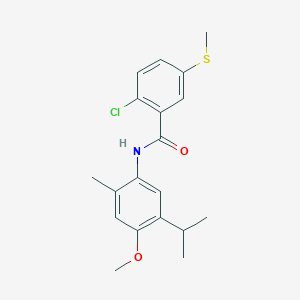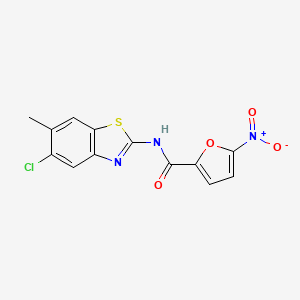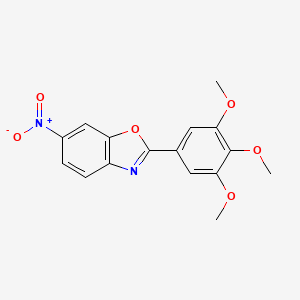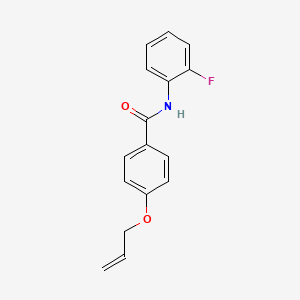![molecular formula C17H17NO4 B4410351 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410351.png)
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
Descripción general
Descripción
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate, also known as MMPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MMPCA is a derivative of the well-known compound, p-aminophenylacetic acid, which has been used in the synthesis of various drugs and bioactive molecules.
Aplicaciones Científicas De Investigación
3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate has been shown to have a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various bioactive molecules and drugs. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and iron in biological systems. Additionally, this compound has been used as a ligand for the design of metal-organic frameworks (MOFs) for gas storage and separation.
Mecanismo De Acción
The mechanism of action of 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and forming complexes that can affect various biological processes. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells. In animal studies, this compound has been shown to improve cognitive function and memory in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various bioactive molecules and drugs, as well as a fluorescent probe for metal ion detection and a ligand for MOF design. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. This compound could also be used in the design of new fluorescent probes for metal ion detection and as a ligand for the development of new MOFs with improved gas storage and separation properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various biological processes.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various scientific research areas. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. This compound's versatility and potential for use in drug development, metal ion detection, and MOF design make it an exciting area of research with many future directions to explore.
Propiedades
IUPAC Name |
[3-[(2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-7-8-16(21-3)15(9-11)18-17(20)13-5-4-6-14(10-13)22-12(2)19/h4-10H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRZDDBYOAUKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410281.png)

![1-[4-(allyloxy)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4410303.png)
![3-[2-(2-butoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4410308.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4410321.png)
![1-[3-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4410333.png)
![1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410337.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4410355.png)
![[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]dimethylamine hydrochloride](/img/structure/B4410363.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4410372.png)
